

JNJ-27141491 solubility issues and solutions

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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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JNJ-27141491 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of **JNJ-27141491**.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-27141491**?

JNJ-27141491 is a potent and selective, noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).[1][2] It is an orally active compound that has been shown to inhibit monocyte and neutrophil recruitment in in vivo models.[1][3]

Q2: What is the primary mechanism of action for JNJ-27141491?

JNJ-27141491 functions as a noncompetitive antagonist of the human CCR2 receptor.[3][4] This means it inhibits the receptor's function without competing with the natural ligand (e.g., MCP-1) for the binding site.[3] Its inhibitory action prevents downstream signaling events such as calcium mobilization and leukocyte chemotaxis.[2][3]

Q3: In what solvents is **JNJ-27141491** soluble?

JNJ-27141491 is readily soluble in organic solvents. It is soluble up to 100 mM in both dimethyl sulfoxide (DMSO) and ethanol. Information regarding its solubility in aqueous buffers is limited, suggesting it is a hydrophobic compound.



Troubleshooting Guide: Solubility Issues

Issue: My **JNJ-27141491** precipitated when I diluted it in my aqueous buffer/cell culture medium.

- Cause: **JNJ-27141491** is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can crash out of solution if its aqueous solubility limit is exceeded.
- Solution 1: Reduce the Final Concentration: The simplest solution is to lower the final concentration of **JNJ-27141491** in your experiment.
- Solution 2: Use a Lower Concentration Stock: Preparing a more dilute stock solution in your organic solvent can sometimes help. When this is added to the aqueous buffer, the percentage of the organic solvent in the final solution will be lower, which may be less disruptive to your system.
- Solution 3: Incremental Dilution: Instead of adding the stock solution directly to the final volume of aqueous buffer, try adding the buffer to the stock solution incrementally while vortexing. This can sometimes help to keep the compound in solution.
- Solution 4: Use of a Surfactant or Co-solvent: For in vitro assays where it is permissible, the
 inclusion of a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a cosolvent in the final aqueous buffer can help to increase the solubility of hydrophobic
 compounds. The compatibility of these additives with your specific experimental setup should
 be verified.

Issue: I am seeing variability in my experimental results.

- Cause: This could be due to incomplete dissolution or precipitation of JNJ-27141491 in your working solutions.
- Solution: Always ensure your stock solution is fully dissolved before making dilutions. After
 preparing your final working solution, visually inspect it for any signs of precipitation. If
 possible, prepare fresh working solutions for each experiment.

Data Presentation



Table 1: Solubility of JNJ-27141491

Solvent	Concentration	Reference
DMSO	100 mM	
Ethanol	100 mM	

Table 2: In Vitro Activity of JNJ-27141491

Assay	Cell Type	IC50	Reference
MCP-1-induced Ca ²⁺ mobilization	hCCR2-CHO cells	13 nM	[2]
MCP-1-induced Ca ²⁺ mobilization	THP-1 cells	13 ± 2 nM	[1]
MCP-1-induced Ca ²⁺ mobilization	Human blood monocytes	43 ± 4 nM	[1]
MCP-1-induced [³⁵ S]GTPγS binding	hCCR2-CHO cell membranes	38 ± 9 nM	[1]
Chemotaxis of human PBMC toward MCP-1	Human PBMC	97 ± 16 nM	[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials: JNJ-27141491 powder, Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
- Calculation: The molecular weight of **JNJ-27141491** is 379.38 g/mol .[2] To prepare a 10 mM stock solution, you will need 3.794 mg of **JNJ-27141491** per 1 mL of DMSO.
- Procedure: a. Weigh out the required amount of JNJ-27141491 powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the tube. c. Vortex the







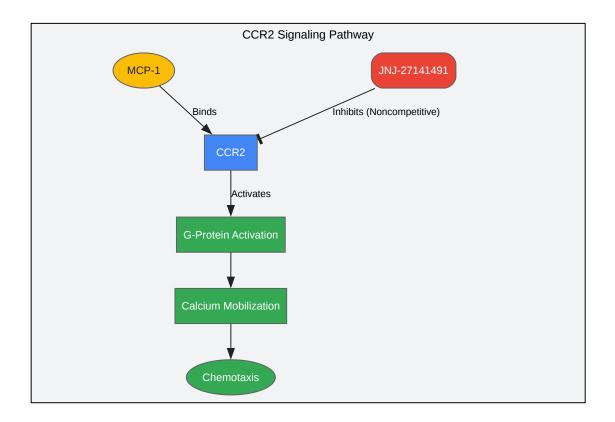
solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution. d. Store the stock solution at -20°C or -80°C for long-term storage. [1]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

- Materials: 10 mM JNJ-27141491 stock solution in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium).
- Procedure: a. Thaw the 10 mM stock solution at room temperature. b. Vortex the stock solution gently. c. Perform a serial dilution of the stock solution in the aqueous buffer to achieve the desired final concentration. It is recommended to not exceed a final DMSO concentration of 0.5% in most cell-based assays, as higher concentrations can be cytotoxic. d. When making the dilution, add the stock solution to a larger volume of the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. e. Visually inspect the final working solution for any signs of precipitation before use.

Visualizations

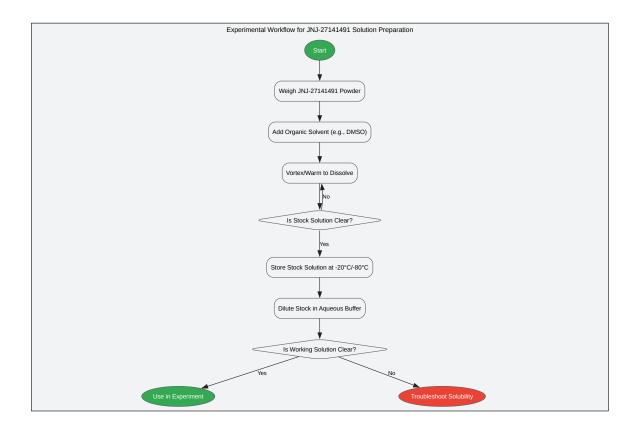




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Caption: CCR2 signaling pathway and the inhibitory effect of JNJ-27141491.

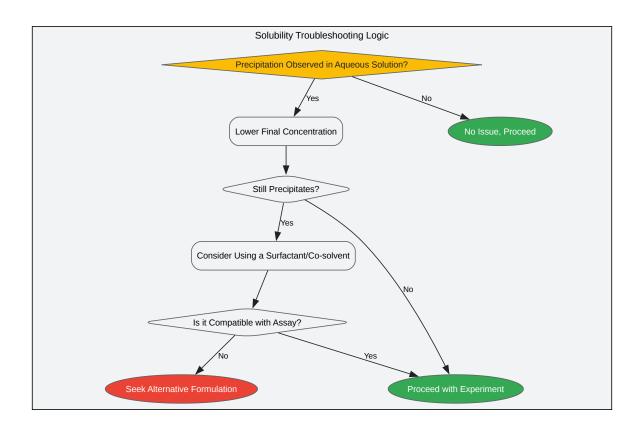




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Caption: Workflow for preparing **JNJ-27141491** solutions.





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Caption: Troubleshooting logic for **JNJ-27141491** solubility issues.

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